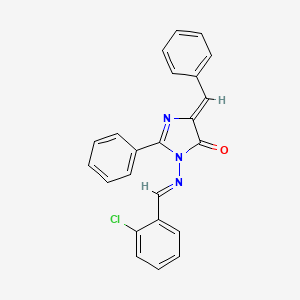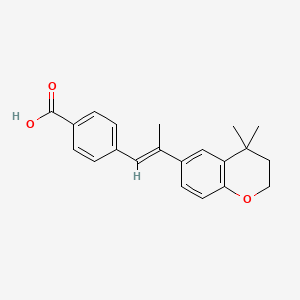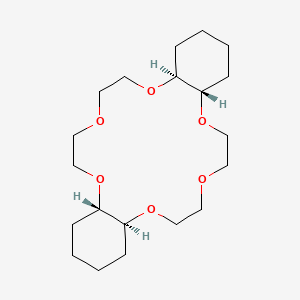
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H20ClN3O2 and a molecular weight of 273.7591 . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride typically involves the reaction of an appropriate amine with a substituted 5-bromomethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylic acid derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their biological activities and applications.
Imidazolines and Imidazolidines:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
139261-79-3 |
|---|---|
Molekularformel |
C12H20ClN3O2 |
Molekulargewicht |
273.76 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-piperidin-1-yl-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-17-11(16)10-9(2)13-12(14-10)15-7-5-4-6-8-15;/h3-8H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
PBFSNCYSCLEXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=N1)N2CCCCC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)



![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)









